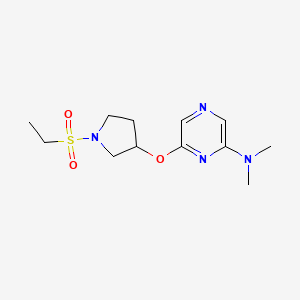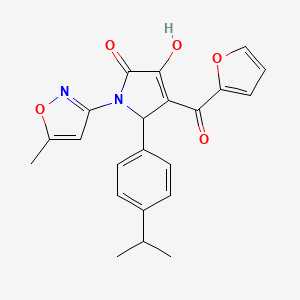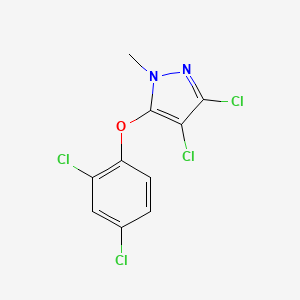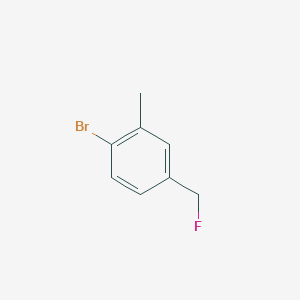
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of triazole rings, a common feature in the target compound. For instance, the synthesis of 4-methyl-3-nitro-2-trichloro(trifluoro)methyl-2H-chromenes involves tandem oxa-Michael/aza-Henry additions or aza-Michael addition, which could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been studied using various spectroscopic techniques. For example, the vibrational spectroscopic properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine were investigated using FT-IR and FT-Raman techniques, and the results were supported by quantum mechanical methods . This suggests that similar methods could be used to analyze the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of compounds containing a triazole ring can be explored through the study of Fukui functions, which indicate the chemical selectivity or reactivity site within a molecule. The paper on the thienotriazolodiazepine compound discusses its chemical reactivity in terms of Fukui functions, which could be a useful approach to understanding the reactivity of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structure and reactivity. The thienotriazolodiazepine compound, for example, has a lower softness value and a high electrophilicity index, which are indicative of its biological activity . The thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures were also examined, providing a comprehensive understanding of the compound's stability and reactivity . These methods and findings could be applied to the target compound to predict its properties.
Case Studies
Although no specific case studies are provided in the papers, the methodologies and findings discussed could be applied to the target compound to predict its behavior in biological systems. For example, the molecular docking studies mentioned in the first paper could be used to hypothesize the potential biological activities of the target compound .
科学的研究の応用
Synthesis and Antimicrobial Properties
Research involving arylsubstituted halogen(thiocyanato)amides, which share structural similarities with the compound of interest, focuses on the synthesis, cyclization, and evaluation of antimicrobial properties. These compounds have been tested for their antibacterial and antifungal activities, showing potential for pharmaceutical applications in treating infections (Baranovskyi et al., 2018).
Anticancer Evaluation
Another area of research involves the synthesis and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives. These studies aim to discover compounds with significant anticancerous action against various human tumor cell lines, indicating the chemical's potential role in cancer treatment (Kattimani et al., 2013).
Antimicrobial Activities of Triazole Derivatives
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, highlighting the compound's usefulness in developing new antimicrobial agents. Some synthesized compounds demonstrated good to moderate activities against various microorganisms, pointing to their potential in combating microbial resistance (Bektaş et al., 2007).
Antinociceptive Activity
Compounds with similar chemical structures have been synthesized and tested for their antinociceptive (pain-relieving) activity. Such research is crucial for developing new analgesic drugs with potentially fewer side effects than existing treatments (Önkol et al., 2004).
Advanced Oxidation Processes
Research into the degradation of related compounds using advanced oxidation processes suggests potential environmental applications. Identifying intermediate products formed during the mineralization of these compounds can improve our understanding of their environmental fate and assist in developing more efficient wastewater treatment methods (Sun & Pignatello, 1993).
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4O3/c1-15(2,27-11-6-4-10(17)5-7-11)13(25)21-8-9-24-14(26)23(3)12(22-24)16(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWZJBDGUINWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)





![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)
![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)

